2-ヒドロキシ-3,6,7,10,11-ペンタキス(ヘキシルオキシ)トリフェニレン

概要

説明

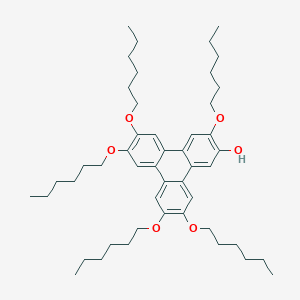

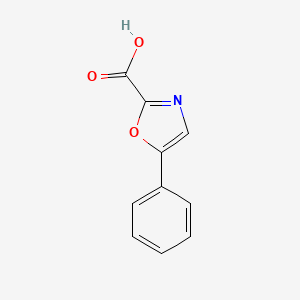

“3,6,7,10,11-Pentahexoxytriphenylen-2-ol” is a chemical compound with the molecular formula C48H72O6 . It is a member of the triphenylene family of compounds, which are known for their unique optical properties and potential applications in optoelectronic devices .

Molecular Structure Analysis

The molecular structure of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” can be represented by the SMILES notation: CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” include a molecular weight of 745.1 g/mol . Other properties such as melting point, boiling point, and density are predicted to be 50 °C, 808.9±60.0 °C, and 1.030±0.06 g/cm3 respectively .

科学的研究の応用

液晶化合物

この化合物は、CPI(相補的ポリトピック相互作用)安定化液晶化合物の形成に使用されます . このフェノールのほとんどのエステルは、広い温度範囲で安定なエナンチオトピックCol h柱状液晶相を与えます . これは、2,3,6,7,10,11-ヘキサキス(4-ノニルフェニル)トリフェニレン{PTP9} 1またはヘキサキス(4-ノニルフェニル)ジピラジノ[2,3- f :2′,3′- h ]キノキサリン{PDQ9} 2のいずれかとの1:1 CPI化合物の形成によりさらに強化できます .

液晶挙動の誘起

他のトリフェニレン誘導体と同様に、これらの添加剤は、そうでなければメソゲン性でないエステルに液晶挙動を誘起するためにも使用できます .

新規化合物の合成

2-アセトキシ-1-ヘキシルオキシベンゼン3の酸化カップリングを基にした、2-ヒドロキシ-3,6,7,10,11-ペンタキス(ヘキシルオキシ)トリフェニレンの改善された合成が報告されています。これは、3,3′,4,4′-テトラキス(ヘキシルオキシ)ビフェニル4を生じます .

相挙動研究

この化合物は、トリフェニレンディスク状メソゲンユニットに基づく側鎖液晶コポリマーの相挙動の研究に使用されています . スペーサーの含有量は、LC構造を決定する上で重要でした .

コポリマー化

この化合物は、コポリマー化プロセスで使用され、ミクロ構造の相互関係と、Tpメソゲン秩序がさまざまな用途の重要な基礎となる方法をより深く理解するために使用されます .

安定な柱状相の形成

この化合物は、安定な柱状相の形成に使用されます。 PMTSは安定な柱状ネマチック相(ΦN)を形成し、PMT6Sは安定な六角柱状相(ΦH)を示しました .

将来の方向性

The unique properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” and similar compounds suggest potential applications in the field of optoelectronics . Their remarkable photoconductivity and high charge carrier mobility make them promising candidates for use in information recording materials, photoelectric materials, organic solar cells, and organic light-emitting diodes .

作用機序

Target of Action

The primary target of the compound 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, also known as 3,6,7,10,11-Pentahexoxytriphenylen-2-ol, is the formation of liquid crystal structures . This compound is known to form columnar liquid crystal phases , which are stable over a wide temperature interval .

Mode of Action

The mode of action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the formation of these liquid crystal structures through oxidative coupling . The compound interacts with its targets by forming 1:1 CPI (complementary polytopic interaction) compounds with other triphenylene derivatives . These additives can induce liquid crystal behavior in otherwise non-mesogenic esters .

Biochemical Pathways

The biochemical pathway of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis(hexyloxy)biphenyl . This process leads to the formation of the compound, which then forms an enantiotopic Col h columnar liquid crystal phase .

Pharmacokinetics

It is known that the compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may have good thermal stability.

Result of Action

The result of the action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is the formation of stable liquid crystal structures . These structures can be further enhanced by the formation of 1:1 CPI compounds with other triphenylene derivatives .

Action Environment

The action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is influenced by environmental factors such as temperature . The compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may be robust to changes in environmental temperature.

特性

IUPAC Name |

3,6,7,10,11-pentahexoxytriphenylen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYYUSKHZOXORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

745.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)

![(8-Nitro-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B1642614.png)

![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)

![(E)-3-(3,4-Dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B1642618.png)

![2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran](/img/structure/B1642647.png)

![[5-(2-Methylpropyl)-1,2-oxazol-3-YL]methanol](/img/structure/B1642654.png)